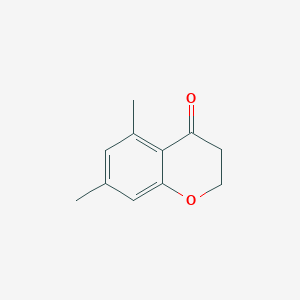

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Rearrangement and Synthesis

5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is involved in various chemical synthesis processes. For example, a novel rearrangement of this compound has been observed during dehydrogenation with DDQ, leading to the production of pyranocoumarins (Ahluwalia, Arora, Mukherjee, & Mukherjee, 1986). Additionally, it plays a role in the synthesis of the mangostins, a group of natural compounds with various biological activities (Lee, 1982).

Antihypertensive Activity

Several studies have explored the antihypertensive properties of derivatives of this compound. A series of novel substituted trans-4-amino derivatives were prepared and tested for their antihypertensive activity in hypertensive rats, showing significant blood pressure lowering activity (Evans et al., 1984). This antihypertensive effect was further enhanced by specific substitutions at the 6 and 7 positions of the molecule (Evans et al., 1983).

Potassium Channel Activation

Research has also shown that this compound derivatives can act as potassium channel openers. A study exploring a series of 4-arylthiourea-substituted derivatives found that certain molecules significantly inhibited the insulin secretion process by activating pancreatic K(ATP) channels (Florence et al., 2009).

Crystallographic Studies

Crystallographic studies have been conducted on derivatives of this compound, which have led to a better understanding of their structural properties and potential as inhibitors of certain enzymes. For instance, the crystal structure of a potent inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases was determined, providing insights into its inhibitory mechanism (Stomberg, Langer, & Hauteville, 2002).

Biotransformation Studies

The compound has also been the subject of biotransformation studies, which are crucial for understanding its metabolic fate and potential therapeutic applications. For example, an in vitro study investigated the metabolism of a potent lipid peroxidation inhibitor and scavenger of nitric oxide and peroxynitrite species, which is currently in phase II trials for antitumoral therapy (Yenes, Commandeur, Vermeulen, & Messeguer, 2004).

Orientations Futures

The future directions for “5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” could involve further exploration of its potential cytotoxic activity against cancer cell lines . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

5,7-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBUSJIRWIYZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)CCOC2=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)